molecular formula C9H13BrClNO B1449494 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride CAS No. 2203140-38-7

1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride

Cat. No. B1449494
CAS RN: 2203140-38-7
M. Wt: 266.56 g/mol
InChI Key: MKVRNERZPHADNU-UHFFFAOYSA-N
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Description

“1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H13BrClNO and a molecular weight of 266.56 g/mol. It is used in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone (1a). This process is achieved through the use of carbonyl reductases, which can convert 1a to (S)-1b . A carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert 100 g/L of 1a to (S)-1b .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12BrNO.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The compound is involved in the enzymatic synthesis of (S)-1-(3’-bromo-2’-methoxyphenyl)ethanol, a key building block of lusutrombopag . The bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone (1a) is a crucial step in this process .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 266.57 . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Metabolism and Identification of Metabolites

1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride, a related compound to 2C-B, demonstrates significant importance in understanding its metabolism and identification of its metabolites. Kanamori et al. (2002) explored the in vivo metabolism of 2C-B in rats, identifying various metabolites and suggesting metabolic pathways involving deamination and demethylation processes, important for comprehending its pharmacokinetics (Kanamori et al., 2002).

Synthesis Methods

The synthesis of related compounds offers insight into potential methodologies applicable to 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride. For instance, Tan Bin (2011) synthesized 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, providing a basis for analogous synthetic routes and their advantages, such as high yield and simple operations (Tan Bin, 2011).

Environmental Impact and Degradation

Research by Satsuma & Masuda (2012) on the dechlorination of methoxychlor in environmental bacterial species provides context for understanding the environmental fate of chlorinated and methoxylated compounds. This is crucial for assessing the ecological impact and degradation pathways of similar compounds, including 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride (Satsuma & Masuda, 2012).

Radiolabeling for Tracing

The creation of radiolabeled versions of similar compounds, as demonstrated by Bach & Bridges (1982) in synthesizing 2-Bromo-[1-14C]ethanamine hydrobromide, highlights the potential for tracing and studying the distribution and metabolism of 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride in biological systems (Bach & Bridges, 1982).

Pharmacological Investigations

Research into the pharmacological effects of related hallucinogens, such as those conducted by Gatch et al. (2017), can provide insights into the potential biological and pharmacological activities of 1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride. This research helps in understanding the compound's potential interactions and effects within biological systems (Gatch et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . These codes indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound’s role in the synthesis of lusutrombopag, a treatment for thrombocytopenia, suggests potential applications in medical and pharmaceutical research . Its bioreduction process could also be explored further for potential improvements and optimizations .

properties

IUPAC Name

1-(3-bromo-2-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-6(11)7-4-3-5-8(10)9(7)12-2;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVRNERZPHADNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-2-methoxyphenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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